4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline
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Overview
Description
4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, makes it a valuable scaffold in medicinal chemistry .
Preparation Methods
The synthesis of 4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline typically involves the reaction of appropriate aniline derivatives with triazole and thiadiazole precursors. One common method involves the cyclization of 4-chloroaniline with isopropyl-substituted triazole and thiadiazole under reflux conditions in the presence of a catalyst such as piperidine . The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the urease enzyme in urease-positive microorganisms, disrupting their metabolic processes . In cancer cells, the compound may induce apoptosis by interacting with key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-(3-isopropyl[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-6-YL)aniline include other triazolothiadiazole derivatives, such as:
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazole: Exhibits similar pharmacological properties and is used in the development of new therapeutic agents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
CAS No. |
889945-20-4 |
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Molecular Formula |
C12H12ClN5S |
Molecular Weight |
293.78 g/mol |
IUPAC Name |
4-chloro-3-(3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline |
InChI |
InChI=1S/C12H12ClN5S/c1-6(2)10-15-16-12-18(10)17-11(19-12)8-5-7(14)3-4-9(8)13/h3-6H,14H2,1-2H3 |
InChI Key |
NTGYUDUOTMLRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN=C2N1N=C(S2)C3=C(C=CC(=C3)N)Cl |
Origin of Product |
United States |
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